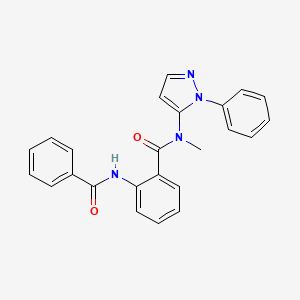![molecular formula C30H24N6 B14391485 5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] CAS No. 90041-01-3](/img/structure/B14391485.png)
5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] is a complex organic compound that belongs to the class of bis-indole derivatives. This compound is characterized by the presence of two indole moieties connected via an ethane-1,2-diyl linker, with each indole unit further substituted with a phenylhydrazinylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole units and the phenylhydrazine derivatives.
Condensation Reaction: The indole units are then subjected to a condensation reaction with the phenylhydrazine derivatives in the presence of a suitable catalyst.
Formation of the Ethane-1,2-diyl Linker: The final step involves the formation of the ethane-1,2-diyl linker, which connects the two indole moieties. This is typically achieved through a coupling reaction using reagents such as ethylene dibromide.
Análisis De Reacciones Químicas
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups are known to interact with various enzymes and receptors, leading to the modulation of biological activities. The indole moieties contribute to the compound’s ability to intercalate with DNA and inhibit the activity of certain enzymes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] can be compared with other similar compounds, such as:
5,5’-(Propane-1,3-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: This compound has a propane-1,3-diyl linker instead of an ethane-1,2-diyl linker, resulting in different chemical and biological properties.
5,5’-(Butane-1,4-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: The butane-1,4-diyl linker provides additional flexibility to the molecule, which can affect its interactions with biological targets.
The uniqueness of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] lies in its specific linker and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
90041-01-3 |
|---|---|
Fórmula molecular |
C30H24N6 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
phenyl-[5-[2-(3-phenyldiazenyl-1H-indol-5-yl)ethyl]-1H-indol-3-yl]diazene |
InChI |
InChI=1S/C30H24N6/c1-3-7-23(8-4-1)33-35-29-19-31-27-15-13-21(17-25(27)29)11-12-22-14-16-28-26(18-22)30(20-32-28)36-34-24-9-5-2-6-10-24/h1-10,13-20,31-32H,11-12H2 |
Clave InChI |
HHFRIZOUDDAXFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

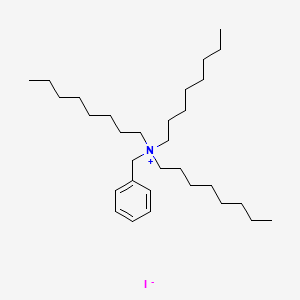
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
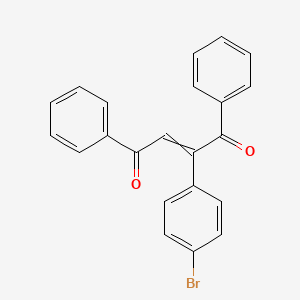
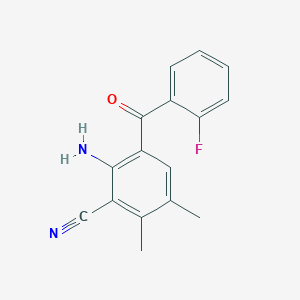
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
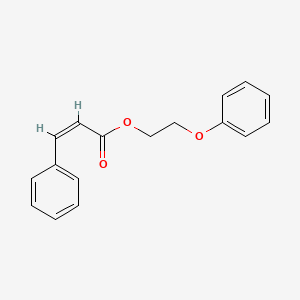
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)


